

Independent Validation of BioInvent's BI-1206 and BI-1808: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two of BioInvent's lead clinical-stage immuno-oncology candidates, BI-1206 and BI-1808. The information is based on publicly available preclinical and clinical data, offering a comprehensive overview of their mechanisms of action, efficacy, and safety profiles to support independent validation of their therapeutic activity.

Introduction to BI-1206 and BI-1808

BioInvent International AB is a clinical-stage biotech company focused on the discovery and development of novel and first-in-class immuno-modulatory antibodies for cancer therapy. This guide focuses on two of their key assets:

- BI-1206: A high-affinity monoclonal antibody that selectively binds to and blocks the inhibitory
 Fcy receptor IIB (FcyRIIB). This mechanism is designed to overcome resistance to and
 enhance the efficacy of other anticancer antibodies, such as rituximab and anti-PD-1
 therapies.
- BI-1808: A first-in-class monoclonal antibody targeting Tumor Necrosis Factor Receptor 2
 (TNFR2). By blocking TNFR2, BI-1808 aims to deplete regulatory T cells (Tregs) and expand
 the population of cytotoxic CD8+ T cells within the tumor microenvironment, thereby
 promoting an anti-tumor immune response.



Comparative Efficacy Data

The following tables summarize the clinical efficacy of BI-1206 and BI-1808 in various oncology settings, based on data from their respective Phase 1/2a clinical trials.

Table 1: Clinical Efficacy of BI-1206

Clinical Trial	Indicati on	Treatme nt Regime n	Number of Evaluab le Patients	Overall Respon se Rate (ORR)	Complet e Respon se (CR)	Partial Respon se (PR)	Stable Disease (SD)
NCT0357 1568	Relapsed /Refracto ry Non- Hodgkin' s Lympho ma (NHL)	BI-1206 (IV) + Rituxima b	17	35.3% (6/17)	29.4% (5/17)	5.9% (1/17)	35.3% (6/17)
BI-1206 (SC) + Rituxima b	9	55.6% (5/9)	22.2% (2/9)	33.3% (3/9)	33.3% (3/9)		
BI-1206 + Rituxima b + Acalabrut inib	8	63% (5/8)	25% (2/8)	37.5% (3/8)	37.5% (3/8)		
NCT0421 9254	Advance d Solid Tumors (heavily pre- treated)	BI-1206 + Pembroli zumab	36	5.6% (2/36)	2.8% (1/36)	2.8% (1/36)	30.6% (11/36)



Data sourced from BioInvent corporate presentations and clinical trial disclosures.

Table 2: Clinical Efficacy of BI-1808

Clinical Trial	Indicati on	Treatme nt Regime n	Number of Evaluab le Patients	Overall Respon se Rate (ORR)	Complet e Respon se (CR)	Partial Respon se (PR)	Stable Disease (SD)
NCT0475 2826	Advance d Solid Tumors	BI-1808 Monother apy	26	7.7% (2/26)	3.8% (1/26)	3.8% (1/26)	34.6% (9/26)
Cutaneo us T-Cell Lympho ma (CTCL)	BI-1808 Monother apy	9	44.4% (4/9)	11.1% (1/9)	33.3% (3/9)	55.6% (5/9)	
Peripher al T-Cell Lympho ma (PTCL)	BI-1808 Monother apy	2	50% (1/2)	0% (0/2)	50% (1/2)	50% (1/2)	
Advance d Solid Tumors	BI-1808 + Pembroli zumab	4 (at 225 mg dose)	0% (0/4)	0% (0/4)	0% (0/4)	25% (1/4)	

Data sourced from BioInvent corporate presentations and clinical trial disclosures.[1]

Mechanism of Action and Signaling Pathways

The therapeutic activities of BI-1206 and BI-1808 are rooted in their distinct molecular targets and the signaling pathways they modulate.

BI-1206 and the FcyRIIB Signaling Pathway

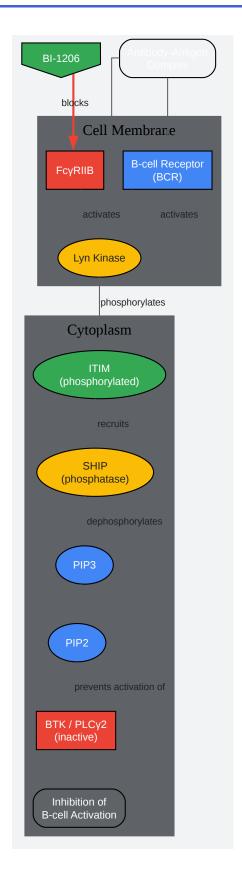






BI-1206 targets FcyRIIB, the only inhibitory Fc gamma receptor. On B-cells, co-ligation of FcyRIIB with the B-cell receptor (BCR) by antibody-antigen complexes leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) in FcyRIIB's cytoplasmic domain. This recruits the phosphatase SHIP, which inhibits downstream signaling, leading to a dampening of the immune response. By blocking FcyRIIB, BI-1206 is designed to prevent this inhibitory signaling and enhance the efficacy of antibody-based cancer therapies.





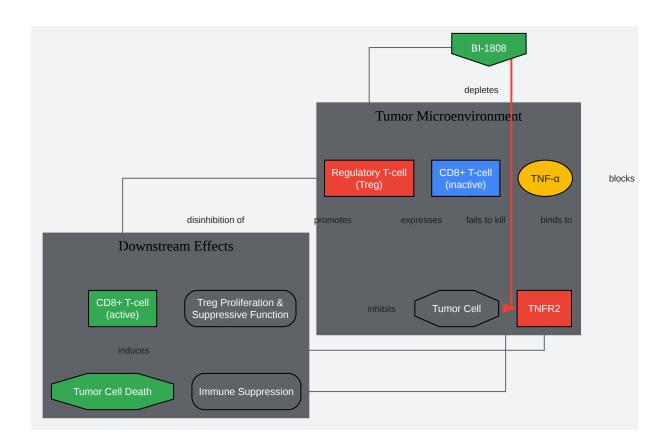
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Caption: FcyRIIB inhibitory signaling pathway and the mechanism of action of BI-1206.



BI-1808 and the TNFR2 Signaling Pathway in Cancer

BI-1808 targets TNFR2, a receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs). Activation of TNFR2 on Tregs promotes their proliferation and suppressive function, creating an immunosuppressive tumor microenvironment. BI-1808 is a ligand-blocking antibody that prevents TNF- α from binding to TNFR2. This is hypothesized to lead to the depletion of Tregs and an expansion of anti-tumor CD8+ T cells.



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Caption: TNFR2 signaling in the tumor microenvironment and the mechanism of action of BI-1808.

Experimental Protocols



Detailed, step-by-step experimental protocols for the preclinical validation of BI-1206 and BI-1808 are proprietary to BioInvent. However, based on their publications, the following provides an overview of the key experimental methodologies employed.

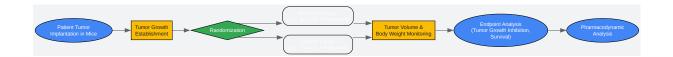
In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-tumor activity of BI-1206 and BI-1808, alone and in combination with other therapies, in a setting that closely mimics human tumors.

General Protocol Outline:

- Model Establishment: Patient tumor tissue is implanted into immunocompromised mice.
 Once tumors are established and reach a specified volume, the mice are randomized into treatment and control groups.
- Treatment Administration:
 - BI-1206: Administered intravenously (IV) or subcutaneously (SC) at specified doses and schedules, often in combination with rituximab, pembrolizumab, or other agents.
 - BI-1808: Administered as a single agent or in combination with an anti-PD-1 antibody.
 - Control groups receive vehicle or the combination agents without the investigational drug.
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as a measure of toxicity.
- Endpoint Analysis: The study concludes when tumors in the control group reach a
 predetermined size or at a specified time point. Endpoints include tumor growth inhibition,
 tumor regression, and overall survival of the mice.
- Pharmacodynamic Analysis: At the end of the study, tumors and blood may be collected to analyze biomarkers, such as the infiltration of immune cells (e.g., CD8+ T cells, Tregs) by immunohistochemistry or flow cytometry, to confirm the mechanism of action.





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Caption: A representative workflow for in vivo efficacy studies using PDX models.

Conclusion

BI-1206 and BI-1808 represent two promising, first-in-class antibody-based immunotherapies with distinct mechanisms of action. BI-1206 aims to enhance the efficacy of existing antibody therapies by blocking the inhibitory FcyRIIB receptor, with encouraging clinical data in Non-Hodgkin's Lymphoma. BI-1808 targets the TNFR2 receptor to modulate the tumor microenvironment by depleting regulatory T cells and activating cytotoxic T cells, showing promising activity in solid tumors and T-cell lymphomas.

The data presented in this guide, including comparative efficacy tables and mechanistic pathways, provide a foundation for researchers and drug development professionals to independently assess the activity and potential of these novel therapeutic agents. Further clinical development and data maturation will be crucial in fully defining their roles in cancer therapy.

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References

 1. BioInvent Presents Promising Phase 2a Monotherapy Data for BI-1808 in CTCL at EHA 2025 | BioInvent [bioinvent.com]







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